molecular formula C14H17N5O2 B2922799 8-allyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 876902-63-5

8-allyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2922799
CAS RN: 876902-63-5
M. Wt: 287.323
InChI Key: KTRWCYWQBMAPLI-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Molecular Structure Analysis

The molecular structure of imidazole compounds is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Chemical Properties

Research into mesoionic purinone analogs, closely related to the chemical structure , has demonstrated the synthesis and exploration of their properties. For instance, mesoionic compounds derived from imidazo[1,2-c]pyrimidine-2,7-diones were prepared and analyzed for their tautomeric forms and reactivity, indicating a focus on understanding the chemical behavior and potential applications of such structures in pharmaceuticals and materials science (Coburn & Taylor, 1982).

Pharmacological Applications

Several studies have synthesized and evaluated derivatives of the mentioned compound for their potential as antidepressant agents. For example, a series of derivatives was synthesized and tested for serotonin receptor affinity and phosphodiesterase inhibitor activity. One specific compound exhibited promising results as a potential antidepressant in preclinical models (Zagórska et al., 2016). This research highlights the compound's relevance in developing new treatments for affective disorders.

Molecular Docking and SAR Studies

Structure-activity relationship (SAR) and molecular docking studies have been employed to understand the interaction of imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives with various receptors, emphasizing their potential in designing receptor-specific pharmaceutical agents. Such studies have identified compounds with significant affinity towards serotoninergic and dopaminergic receptors, suggesting their utility in developing therapies for psychiatric conditions (Zagórska et al., 2015).

Antitumor and Antiviral Potential

Although not directly related to the specific compound requested, research into similar structures has explored their antitumor and antiviral activities. For instance, studies on imidazo[2,1-b]thiazole derivatives have investigated their potential antitumor activities, providing insights into the broader application of imidazo[2,1-f]purine derivatives in cancer research (Andreani et al., 1983). Additionally, the antiviral activities of nucleoside analogs containing imidazo[1,2-a]-s-triazine, highlighting the versatility of imidazo[2,1-f]purine structures in developing antiviral agents (Kim et al., 1978).

Mechanism of Action

The mechanism of action of imidazole compounds is diverse and depends on the specific derivative. For example, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future directions of imidazole research are likely to continue focusing on the development of new drugs . Given the broad range of biological activities demonstrated by imidazole derivatives, there is significant potential for the development of novel therapeutics .

properties

IUPAC Name

2,4,7,8-tetramethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-6-7-18-8(2)9(3)19-10-11(15-13(18)19)16(4)14(21)17(5)12(10)20/h6H,1,7H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRWCYWQBMAPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,7,8-Tetramethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

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